molecular formula C19H10F2N2O3 B4958289 2-amino-4-(2,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile CAS No. 5275-70-7

2-amino-4-(2,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

Cat. No.: B4958289
CAS No.: 5275-70-7
M. Wt: 352.3 g/mol
InChI Key: VGKCWMGHJRUDHZ-UHFFFAOYSA-N
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Description

2-Amino-4-(2,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a pyrano[3,2-c]chromene derivative characterized by a fused pyran-chromene core, a nitrile group at position 3, and a 2,4-difluorophenyl substituent at position 2. This compound is synthesized via multicomponent reactions involving aldehydes, malononitrile, and 4-hydroxycoumarin derivatives, often catalyzed by reusable catalysts like Zr-based MOFs (Basu-proline) . Its structural uniqueness lies in the electron-withdrawing fluorine atoms on the phenyl ring, which influence electronic properties and biological interactions.

Properties

IUPAC Name

2-amino-4-(2,4-difluorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10F2N2O3/c20-9-5-6-10(13(21)7-9)15-12(8-22)18(23)26-17-11-3-1-2-4-14(11)25-19(24)16(15)17/h1-7,15H,23H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKCWMGHJRUDHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=C(C=C(C=C4)F)F)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00385566
Record name AC1MDLRG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5275-70-7
Record name AC1MDLRG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00385566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(2,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile typically involves a multi-component reaction. One reported method includes the reaction of 3,5-cyclohexanedione, 2,4-difluorobenzaldehyde, and malononitrile in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) in ethanol. The mixture is refluxed for 2-3 hours and then cooled to room temperature to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(2,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-amino-4-(2,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For instance, its potential anticancer activity might involve the inhibition of key enzymes or signaling pathways that are crucial for cancer cell survival and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrano[3,2-c]chromene derivatives exhibit diverse biological and physicochemical properties depending on substituents at positions 4 and 3. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name (Substituent at Position 4) Melting Point (°C) IR (C≡N stretch, cm⁻¹) Key Spectral Features (¹H/¹³C NMR)
2-Amino-4-(2,4-difluorophenyl) Not reported ~2200 (estimated) δ ~4.95 (s, 1H, pyran H), aromatic shifts influenced by F atoms
4-Phenyl (4a) 256–258 2200 δ 7.49 (q, 5H, aromatic), 4.95 (s, 1H)
4-(4-Methoxyphenyl) 235–237 2200 δ 3.81 (s, 3H, OCH₃), aromatic proton splitting
4-(2,4-Dichlorophenyl) (4e) 260–263 2195 δ 7.35 (d, J = 3.1 Hz, 2H, Cl-substituted aromatic)
4-(3,4-Dimethoxyphenyl) (4a) 260–263 2200 δ 3.73 (s, 6H, OCH₃), 6.84–6.89 (q, aromatic)
4-(1-Naphthyl) Not reported 2200 δ 7.70–8.20 (m, 7H, naphthyl protons)
4-(3,5-Bis(trifluoromethyl)phenyl) (9) 229–230 2202 δ 7.46–7.52 (q, CF₃-substituted aromatic)

Key Observations :

  • Electronic Effects : Fluorine and chlorine atoms (electron-withdrawing groups) reduce electron density on the aromatic ring, lowering melting points compared to methoxy-substituted analogs (electron-donating) .
  • Spectral Signatures : The nitrile group consistently absorbs at ~2200 cm⁻¹ in IR. NMR shifts for the pyran H (δ ~4.95) remain stable, while aromatic protons vary with substituents.

Key Observations :

  • Pharmacological Diversity : The 2,4-difluorophenyl derivative (AMPC) uniquely targets TFF3, a protein linked to tamoxifen resistance in breast cancer, unlike other analogs .
  • Anti-HIV Specificity : The 1-naphthyl analog shows potent reverse transcriptase inhibition, attributed to hydrophobic interactions with the enzyme’s allosteric pocket .
  • DNA Interaction : The 4-chlorophenyl derivative binds DNA via intercalation, suggesting a mechanism distinct from kinase or receptor inhibition .

Structural and Functional Insights

Role of Substituents :

  • Electron-Withdrawing Groups (F, Cl) : Enhance solubility and bioavailability by reducing crystallinity. For example, AMPC (2,4-difluorophenyl) exhibits better cellular uptake than chlorinated analogs .
  • Bulkier Groups (Naphthyl, Trifluoromethyl) : Improve binding to hydrophobic pockets in enzymes (e.g., HIV reverse transcriptase) but may reduce metabolic stability .

Synthetic Flexibility :

  • Zr-MOF catalysts enable efficient synthesis of diverse analogs (e.g., 4-isopropylphenyl, 3-hydroxyphenyl) with yields >90% .
  • Solvent-free conditions and recyclable catalysts align with green chemistry principles .

Biological Activity

2-amino-4-(2,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by a pyranochromene core with an amino group and a difluorophenyl substituent. This specific substitution pattern is believed to enhance its stability and interaction with biological targets.

Property Details
IUPAC Name This compound
Molecular Formula C19H10F2N2O3
CAS Number 5275-70-7

Synthesis

The synthesis of this compound typically involves multi-component reactions. A common method includes the reaction of 3,5-cyclohexanedione, 2,4-difluorobenzaldehyde, and malononitrile in the presence of a catalyst such as DMAP in ethanol under reflux conditions for several hours.

Anticancer Activity

Recent studies have demonstrated significant anticancer activities against various human tumor cell lines. For instance:

  • A series of derivatives were tested against eight human tumor cell lines, revealing several compounds with high antiproliferative activities. Notably, some derivatives exhibited IC50 values in the low micromolar range (e.g., the bromo-derivative showed IC50 = 0.5 μM against HT-29 colon carcinoma cells) .

The mechanism by which this compound exerts its effects is thought to involve:

  • Microtubule Disruption : The compound may interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase.
  • Anti-Angiogenic Effects : It has shown potential to inhibit angiogenesis both in vitro and in vivo .
  • Enzyme Inhibition : The compound may target specific enzymes or signaling pathways critical for cancer cell survival and proliferation.

Case Studies

  • Study on Antiproliferative Activity :
    • A study synthesized fifteen derivatives of pyranochromenes and tested their anticancer properties using MTT assays. Compounds were evaluated for their effects on microtubule organization and cell cycle progression.
    • Results indicated that certain derivatives caused centrosome de-clustering and significant anti-proliferative effects on melanoma cells .
  • Comparative Analysis :
    • When compared with similar compounds like 2-amino-4-(3,4-difluorophenyl)-5-oxo-4H-chromene-3-carbonitrile, the difluorophenyl-substituted variant exhibited enhanced stability and biological activity due to its unique structural features .

Q & A

Basic: What synthetic strategies are optimal for preparing 2-amino-4-(2,4-difluorophenyl)-5-oxo-pyrano[3,2-c]chromene derivatives?

Answer: Multi-step synthesis is typically required, starting with condensation reactions between substituted chromene precursors and fluorinated aromatic aldehydes. Key steps include:

  • Solvent selection: Ethanol-water mixtures (1:1 v/v) improve solubility of polar intermediates and reduce side reactions .
  • Catalysts: Piperidine or triethylamine (5-10 mol%) under reflux (80–90°C) for 12–24 hours enhances cyclization efficiency .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol yields >85% purity .

Advanced: How can crystallographic data resolve ambiguities in the compound’s stereochemistry and hydrogen-bonding networks?

Answer: Single-crystal X-ray diffraction (SCXRD) reveals:

  • Pyrano[3,2-c]chromene core: Adopts a flattened boat conformation, with dihedral angles of 5.2°–8.7° between fused rings .
  • Hydrogen bonding: N–H···N and N–H···O interactions form R₂²(12) and R₂²(14) ring motifs, stabilizing the 3D lattice .
  • Disorder handling: Refinement with SHELXL using restraints for disordered fluorophenyl groups reduces R-factors to <0.05 .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

  • NMR spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., δ 6.8–7.4 ppm for difluorophenyl protons, δ 160–165 ppm for carbonyl carbons) .
  • Mass spectrometry: High-resolution ESI-MS (m/z [M+Na]⁺) matches theoretical mass within 2 ppm error .
  • Thermal analysis: DSC shows a sharp melting endotherm at 220–225°C, indicating high crystallinity .

Advanced: How do substituent effects (e.g., 2,4-difluorophenyl vs. chlorophenyl) influence bioactivity in pyrano[3,2-c]chromene analogs?

Answer: Comparative studies using kinase inhibition assays reveal:

  • Fluorine substituents: Enhance lipophilicity (logP +0.3–0.5 vs. Cl), improving cell membrane permeability .
  • Electron-withdrawing groups: 2,4-Difluorophenyl increases electrophilicity at C3-carbonitrile, boosting covalent binding to cysteine residues in target enzymes .
  • SAR trends: IC₅₀ values for fluorinated derivatives are 2–5-fold lower than chlorinated analogs in anti-proliferative assays .

Basic: How can solubility limitations in aqueous buffers be addressed during biological testing?

Answer:

  • Co-solvents: Use DMSO (≤5% v/v) for stock solutions, diluted in PBS with 0.1% Tween-80 to prevent precipitation .
  • Cyclodextrin complexation: Hydroxypropyl-β-cyclodextrin (10 mM) enhances solubility by 20-fold via host-guest interactions .

Advanced: What experimental and computational methods resolve contradictions in reported reaction mechanisms?

Answer:

  • Kinetic studies: Monitoring intermediates via in situ FT-IR identifies rate-determining steps (e.g., Knoevenagel condensation vs. Michael addition) .
  • DFT calculations: B3LYP/6-31G(d) models validate transition states and confirm exothermicity (−45 to −60 kJ/mol) for cyclization steps .

Advanced: How does polymorphism affect the compound’s stability and formulation?

Answer:

  • Crystal forms: SCXRD identifies two polymorphs (Forms I and II) with melting points differing by 8°C .
  • Stability testing: Form I (P2₁/c) exhibits 6-month stability under accelerated conditions (40°C/75% RH), while Form II (P 1) degrades by 12% .

Basic: What purification methods are effective for removing synthetic byproducts?

Answer:

  • Flash chromatography: Silica gel with ethyl acetate/hexane (3:7) elutes impurities (Rf = 0.2–0.4) while retaining the product (Rf = 0.6) .
  • Recrystallization: Ethanol at −20°C yields needle-shaped crystals with >99% HPLC purity .

Advanced: How can computational docking predict the compound’s binding mode to biological targets?

Answer:

  • Target selection: Homology modeling identifies kinase ATP-binding pockets as high-affinity sites .
  • Docking protocols: AutoDock Vina (grid size 25 ų) predicts hydrogen bonds between C3-carbonitrile and Thr184 (ΔG = −9.2 kcal/mol) .

Advanced: What strategies mitigate discrepancies in spectroscopic data interpretation?

Answer:

  • Dynamic NMR: Variable-temperature ¹H NMR (25–60°C) resolves overlapping signals from rotameric equilibria .
  • 2D-COSY/HSQC: Correlates aromatic protons (δ 7.2–7.5 ppm) with quaternary carbons to assign regiochemistry unambiguously .

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